(3S)-1-amino-4-methylpentan-3-ol;hydrochloride
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Overview
Description
(3S)-1-amino-4-methylpentan-3-ol;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry and its potential as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-amino-4-methylpentan-3-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentan-3-one and ammonia.
Reduction: The ketone group in 4-methylpentan-3-one is reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of chiral catalysts and enzymes can also enhance the stereoselectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-amino-4-methylpentan-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-1-amino-4-methylpentan-3-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a starting material for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-1-amino-4-methylpentan-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-amino-4-methylpentan-3-ol;hydrochloride: The enantiomer of (3S)-1-amino-4-methylpentan-3-ol;hydrochloride, with different stereochemistry.
1-amino-4-methylpentan-3-ol: The non-chiral version of the compound.
4-methylpentan-3-ol: Lacks the amino group, making it less versatile in chemical reactions.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H16ClNO |
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Molecular Weight |
153.65 g/mol |
IUPAC Name |
(3S)-1-amino-4-methylpentan-3-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(8)3-4-7;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
HOQBCUZSPCVIEJ-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)[C@H](CCN)O.Cl |
Canonical SMILES |
CC(C)C(CCN)O.Cl |
Origin of Product |
United States |
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